N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide
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Overview
Description
The compound “N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide” is a complex organic molecule. It contains a trifluoromethyl group, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethylpyridines as a key structural motif . The synthesis generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It contains a trifluoromethyl group, a pyridine ring, and an amine group . The presence of these groups contributes to the unique properties of the compound.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive groups. The trifluoromethyl group is a key structural motif in active agrochemical and pharmaceutical ingredients and is often involved in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by the presence of the trifluoromethyl group and the pyridine ring. For example, 2-Chloro-5-(trifluoromethyl)pyridine has a melting point of 32-34 °C and a density of 1.417 g/mL at 25 °C .Scientific Research Applications
1. Synthesis and Characterization
- N-(1-Chloro-2-oxo-2-phenylethyl) carboxamides reacted with thiosemicarbazides and aromatic aldehyde thiosemicarbazones to give derivatives of 5-amino-2-hydrazino-1,3-thiazole (A. G. Balya, A. N. Vasilenko, V. Brovarets, B. S. Drach, 2008).
- Synthesis of N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide by reacting 3-trifluoromethylbenzoyl chloride and 4-aminobenzo[c][1,2,5]thiadiazole (Hamad H. Al Mamari, Nasser Al Awaimri, Yousuf Al Lawati, 2019).
2. Biological Activities
- 3 New moult-inhibiting insect growth regulators, including N-[[[5-(4-bromophenyl)-6-methylpyrazinyl] amino] carbonyl]-2-chlorbenzamide, were tested against Choristoneura fumiferana (A. Retnakaran, 1980).
- Zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base showed potential for Type II photosensitizers in the treatment of cancer in photodynamic therapy (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
3. Chemical Properties and Reactions
- Thiocarbonyl ylides bearing CN groups underwent 1,5-dipolar electrocyclizations to form 4-amino-4,5-dihydro-1,3-thiazole derivatives (Daniel H. Egli, A. Linden, H. Heimgartner, 2007).
- Modeling the intermolecular interactions in molecular structures, such as N-3-hydroxyphenyl-4-methoxybenzamide (Sedat Karabulut, H. Namli, R. Kurtaran, L. Yıldırım, J. Leszczynski, 2014).
4. Potential Applications
- Synthesis and antimicrobial screening of 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating a thiazole ring showed potential for therapeutic intervention in microbial diseases, especially against bacterial and fungal infections (N. Desai, K. M. Rajpara, V. V. Joshi, 2013).
- Synthesis of aromatic polyimides using compounds like 4,4-(aminopheyloxy) phenyl-4-aminobenzamide suggested applications in material sciences (M. Butt, Zareen Akhtar, M. Zafar-uz-Zaman, A. Munir, 2005).
Future Directions
Properties
IUPAC Name |
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N4O4S2/c1-31-11-4-5-12(15(8-11)32-2)17(30)26-18-27-28-19(34-18)33-9-16(29)25-14-7-10(20(22,23)24)3-6-13(14)21/h3-8H,9H2,1-2H3,(H,25,29)(H,26,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDRFQIGRDTIGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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